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molecular formula C9H8N2O2S B8540893 6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester

6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester

Cat. No. B8540893
M. Wt: 208.24 g/mol
InChI Key: SFWMTALEGKULLK-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid (44 mg, 0.23 mmol) was dissolved in a mixture solution of methanol (1 mL) and sulfuric acid (0.5 mL), and the solution was stirred for 24 hours under reflux. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=2:1), and the title compound (34 mg, 0.16 mmol, 72%) was obtained as a white solid.
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]2[S:8][CH:9]=[CH:10][C:5]2=[CH:4][C:3]=1[C:11]([OH:13])=[O:12].[C:14](=O)(O)[O-].[Na+]>CO.S(=O)(=O)(O)O>[CH3:14][O:12][C:11]([C:3]1[CH:4]=[C:5]2[CH:10]=[CH:9][S:8][C:6]2=[N:7][C:2]=1[NH2:1])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
NC1=C(C=C2C(=N1)SC=C2)C(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
which was then extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=NC1N)SC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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